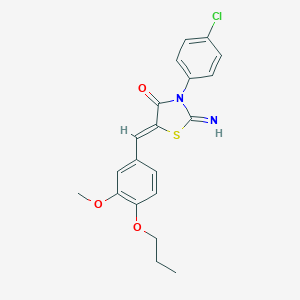
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways and enzymes involved in cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its unique structure and properties. This compound has been shown to exhibit a wide range of biological activities, making it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound, as it may pose a risk to human health.
Direcciones Futuras
There are several future directions for the study of 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one involves the reaction of 4-chlorobenzaldehyde, 3-methoxy-4-propoxybenzylamine, and thiourea in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization.
Propiedades
Nombre del producto |
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C20H19ClN2O3S |
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
(5Z)-3-(4-chlorophenyl)-2-imino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-10-26-16-9-4-13(11-17(16)25-2)12-18-19(24)23(20(22)27-18)15-7-5-14(21)6-8-15/h4-9,11-12,22H,3,10H2,1-2H3/b18-12-,22-20? |
Clave InChI |
ZDCJFNFTCGPGHD-OUCYFQBSSA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(E)-{2-[(4-methylphenyl)carbamoyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B302703.png)
![2-[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B302705.png)


![{4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B302710.png)
![2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B302715.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302717.png)
![4-[(5-{2-[(3-Fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B302718.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-(1H-indol-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302719.png)
![4-{5-[(1-(4-ethylphenyl)-3-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B302720.png)
![4-{2,5-dimethyl-3-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302722.png)
![3-{2,5-dimethyl-3-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302723.png)
![4-({(2E,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302724.png)
![ethyl 2-{[5-(dimethylamino)-2-furyl]methylene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302725.png)